![molecular formula C20H21F3N4O B2550959 N-(2,3-dihydro-1H-inden-1-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1775537-92-2](/img/structure/B2550959.png)
N-(2,3-dihydro-1H-inden-1-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide
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Description
The compound N-(2,3-dihydro-1H-inden-1-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide is a novel chemical entity with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and potential applications of the compound . For instance, the synthesis and characterization of related piperidine carboxamide derivatives are detailed, which often exhibit biological activities such as anti-proliferative effects on cancer cells and inhibition of angiogenesis .
Synthesis Analysis
The synthesis of similar compounds typically involves multiple steps, including the formation of the piperidine carboxamide core, followed by the introduction of various substituents that can influence the compound's biological activity. For example, the synthesis of N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide was achieved using techniques such as NMR, FT-IR, and MS, and the structure was confirmed by X-ray diffraction . These methods are likely applicable to the synthesis of N-(2,3-dihydro-1H-inden-1-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide, ensuring the correct structure and purity of the final product.
Molecular Structure Analysis
The molecular structure of piperidine carboxamide derivatives is
Scientific Research Applications
Anticancer Activity
Novel derivatives of piperidine-carboxamide, including compounds structurally related to N-(2,3-dihydro-1H-inden-1-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide, have been synthesized and evaluated for their anticancer properties. These compounds have shown significant anti-angiogenic and DNA cleavage activities, indicating their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017). Additionally, other studies have synthesized novel pyrazolopyrimidines derivatives, demonstrating their anticancer and anti-5-lipoxygenase agents, thereby further highlighting the versatility of these compounds in therapeutic research (Rahmouni et al., 2016).
Anti-Inflammatory Activity
Research into the modification and analysis of related compounds has led to the discovery of novel analogs with improved pharmacological and tolerability profiles compared with the lead compound BCTC. These studies have enriched the structural types of urea-based TRPV1 antagonists, showing potent anti-inflammatory activity and providing insights into the development of new therapeutic agents (Nie et al., 2020).
Enzymatic Inhibition
The exploration of soluble epoxide hydrolase inhibitors led to the identification of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as potent inhibitors. These compounds have been developed through high-throughput screening, demonstrating the importance of the triazine heterocycle for high potency and selectivity. This research contributes to our understanding of molecular design for targeting specific enzymes involved in various disease states (Thalji et al., 2013).
properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O/c21-20(22,23)17-11-18(25-12-24-17)27-9-7-14(8-10-27)19(28)26-16-6-5-13-3-1-2-4-15(13)16/h1-4,11-12,14,16H,5-10H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYAFWGMUUPNAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)C3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-1-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide |
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